2-(2-cyclopropylthiazol-4-yl)acetic acid

Description

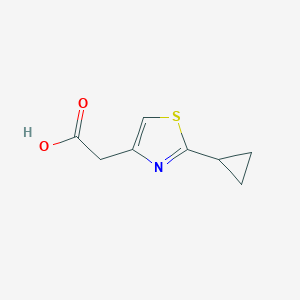

2-(2-Cyclopropylthiazol-4-yl)acetic acid is a heterocyclic compound featuring a thiazole ring substituted at position 2 with a cyclopropyl group and at position 4 with an acetic acid moiety (Fig. 1). The cyclopropyl substituent introduces steric strain and conformational rigidity, which may enhance binding specificity in biological systems.

Properties

IUPAC Name |

2-(2-cyclopropyl-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-7(11)3-6-4-12-8(9-6)5-1-2-5/h4-5H,1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEZNAHGWNRZSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CS2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-cyclopropylthiazol-4-yl)acetic acid typically involves the condensation of 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide with cyanoacetic hydrazide, followed by heterocyclization with acetylacetone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2-cyclopropylthiazol-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds containing thiazole rings, including 2-(2-cyclopropylthiazol-4-yl)acetic acid. For instance, compounds with similar structures have shown significant inhibitory effects against various cancer cell lines. A notable study evaluated the activity of thiazole derivatives against human tumor cells, revealing promising results with mean growth inhibition values indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | GI50 (μM) | TGI (μM) |

|---|---|---|---|

| This compound | Human Colon Carcinoma | 15.72 | 50.68 |

| Other Thiazole Derivative | MDA-MB-231 (Breast) | 12.53 | N/A |

2. Acetylcholinesterase Inhibition

Compounds with thiazole moieties have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. In vitro studies have shown that certain thiazole-based compounds exhibit significant inhibitory activity, suggesting their potential in treating neurodegenerative disorders .

Table 2: Acetylcholinesterase Inhibitory Activity

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 2.7 | Acetylcholinesterase Inhibition |

| Coumarin-Thiazole Hybrid | 3.5 | Acetylcholinesterase Inhibition |

Pharmacological Studies

1. Anti-inflammatory Properties

Research indicates that thiazole derivatives can exhibit anti-inflammatory effects, which are crucial in treating conditions like asthma and other respiratory disorders. For example, a related compound was shown to inhibit leukotriene synthesis in human airways, suggesting a similar potential for this compound .

Table 3: Inhibition of Leukotriene Synthesis

| Compound Name | IC50 (μM) | Effect on Airway Contraction |

|---|---|---|

| This compound | 0.27 | Significant Inhibition |

| BAY x1005 | 0.18 | More Potent than MK-886 |

Case Studies

1. Synthesis and Evaluation

A comprehensive study focused on synthesizing various thiazole derivatives, including this compound, and evaluating their biological activities. The synthesized compounds underwent rigorous testing against multiple cancer cell lines and demonstrated varying degrees of efficacy, highlighting the importance of structural modifications in enhancing biological activity .

2. Structural Activity Relationship (SAR) Analysis

An SAR analysis was conducted to understand how modifications to the thiazole ring affect pharmacological properties. The findings indicated that substituents on the cyclopropyl group significantly influence both anticancer and acetylcholinesterase inhibitory activities, providing insights for future drug design .

Mechanism of Action

The mechanism of action of 2-(2-cyclopropylthiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position, which are crucial for its biological activity . The compound’s antimicrobial and anticancer effects are attributed to its ability to interfere with cellular processes and inhibit the growth of pathogens and cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

*Calculated based on molecular formulas.

Substituent-Driven Property Differences

- Cyclopropyl vs. In contrast, the CF₃ group in 2-(2-(trifluoromethyl)thiazol-4-yl)acetic acid is strongly electron-withdrawing, which may lower the pKa of the acetic acid group, enhancing its solubility in polar solvents .

- Hydrochloride Salt vs. Free Acid: The hydrochloride salt of 2-(thiazol-4-yl)acetic acid () demonstrates higher aqueous solubility compared to the free acid form of the cyclopropyl analog, which may limit its bioavailability without formulation adjustments .

- Aromatic vs. Aliphatic Substituents: Compounds like 2-[4-(4-methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid () leverage aryl groups for enhanced lipophilicity and π-π stacking interactions, making them more suitable for membrane penetration in drug candidates. The cyclopropyl group, while rigid, lacks such aromatic interactions .

Biological Activity

2-(2-Cyclopropylthiazol-4-yl)acetic acid (CAS No. 1016703-94-8) is a thiazole-derived compound that has garnered interest due to its potential biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibitory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a thiazole ring, which is known for its diverse biological activities. The presence of a cyclopropyl group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study highlighted that certain thiazole derivatives showed high activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus pneumoniae | 32 µg/mL |

| Other Thiazole Derivative A | Pseudomonas aeruginosa | 16 µg/mL |

| Other Thiazole Derivative B | Bacillus subtilis | 64 µg/mL |

Anticancer Activity

Thiazole compounds have been extensively studied for their anticancer properties. A recent investigation into various thiazole derivatives indicated that some exhibit cytotoxic effects against cancer cell lines, such as human glioblastoma and melanoma cells. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring significantly impact the compound's efficacy .

Case Study: Anticancer Efficacy

A study tested several thiazole derivatives against human cancer cell lines, reporting IC50 values in the low micromolar range for several compounds. Notably, one derivative demonstrated an IC50 of 1.61 µg/mL against glioblastoma cells, indicating potent anticancer activity .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | U251 (glioblastoma) | 1.61 |

| Other Thiazole Derivative C | WM793 (melanoma) | 1.98 |

| Other Thiazole Derivative D | A431 (epidermoid carcinoma) | <5 |

Enzyme Inhibition

Another area of interest is the enzyme inhibitory potential of thiazole compounds. Specifically, studies have indicated that certain thiazoles act as inhibitors of angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation . This inhibition can lead to therapeutic applications in hypertension management.

The biological activity of this compound is likely attributed to its ability to interact with specific proteins and enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction can modulate various cellular processes, leading to antimicrobial and anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.